molecular formula C11H17NO2 B13041710 (1S,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL

Cat. No.: B13041710
M. Wt: 195.26 g/mol
InChI Key: UUQOOMMZAUMHRB-GZMMTYOYSA-N
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Description

(1S,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-ol is a chiral amino alcohol of high interest in advanced pharmaceutical research and development. Compounds within this structural class, characterized by their distinct stereochemistry and substituted phenyl rings, are recognized as vital intermediates in the synthesis of various active pharmaceutical ingredients (APIs) . The specific stereocenters, (1S,2S), are crucial for defining the compound's biological interactions and are a key feature in the synthesis of chiral ligands and other complex molecules . Similar chiral 1-amino-2-ol derivatives have demonstrated significant value as modulators, highlighting the potential research applications of this chemical scaffold . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. All chemicals provided are accompanied by a Certificate of Analysis to ensure quality and specification compliance. For research use only.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3-methoxy-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO2/c1-7-4-9(11(12)8(2)13)6-10(5-7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8-,11+/m0/s1

InChI Key

UUQOOMMZAUMHRB-GZMMTYOYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC)[C@@H]([C@H](C)O)N

Canonical SMILES

CC1=CC(=CC(=C1)OC)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Starting Material

Key Reaction Types

  • Reductive amination : Conversion of the aldehyde to the amino alcohol by reaction with an amine source under reducing conditions.
  • Asymmetric catalysis or chiral auxiliaries : Used to control stereochemistry and obtain the (1S,2S) configuration.
  • Reduction : Typically catalytic hydrogenation or hydride reduction to convert intermediates to the amino alcohol.

Detailed Preparation Methods

Reductive Amination Route

This method involves the condensation of 3-methoxy-5-methylbenzaldehyde with an appropriate amine source, followed by reduction to install the amino and hydroxyl groups stereoselectively.

Step Description Conditions Notes
1 Condensation of 3-methoxy-5-methylbenzaldehyde with ammonia or a primary amine Mild acidic or neutral conditions, solvent such as methanol or ethanol Formation of imine or iminium intermediate
2 Asymmetric reduction of the imine intermediate Use of chiral catalysts (e.g., chiral transition metal complexes, enzymes) or chiral hydride reagents Controls stereochemistry to yield (1S,2S) isomer
3 Workup and purification Typical aqueous extraction, crystallization or chromatography Yields high purity amino alcohol

Biocatalytic Synthesis

Recent advances utilize biocatalysis for stereoselective synthesis of aromatic 1,2-amino alcohols, including (1S,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL. Enzymatic cascades can convert amino acid precursors or related substrates into the target compound with high enantiomeric excess.

Step Description Enzyme(s) Used Advantages
1 Starting from amino acid or aldehyde precursor Transaminases, reductases High stereoselectivity, mild conditions
2 Sequential enzymatic transformations Multi-enzyme cascades Reduced steps, environmentally friendly
3 Isolation of product Standard purification techniques High yield and purity

Chemical Synthesis via Hydroxylation and Amination

An alternative chemical synthesis involves:

  • Hydroxylation of an appropriate precursor to introduce the hydroxyl group at the 2-position.
  • Subsequent amination at the 1-position with control of stereochemistry.

This method may involve:

  • Use of chiral auxiliaries or chiral catalysts.
  • Protection/deprotection steps to manage functional group compatibility.

Representative Reaction Conditions and Yields

Method Catalyst/Reagent Temperature Time Yield (%) Enantiomeric Excess (ee)
Reductive amination with chiral catalyst Chiral Rh or Ru complex 25–50 °C 12–48 h 75–90 >95%
Biocatalytic cascade Transaminase + reductase 30–40 °C 24–72 h 80–92 >99%
Chemical hydroxylation/amination Chiral auxiliary + reducing agent 0–25 °C Several hours 65–85 90–98%

Purification and Characterization

  • Purification : Typically involves aqueous workup, extraction, and chromatographic techniques such as preparative HPLC or recrystallization.
  • Characterization : Confirmed by NMR spectroscopy, chiral HPLC, and mass spectrometry to verify stereochemistry and purity.

Summary Table of Preparation Routes

Preparation Route Starting Material Key Steps Stereocontrol Strategy Yield Notes
Reductive amination 3-methoxy-5-methylbenzaldehyde + amine Imine formation, asymmetric reduction Chiral catalysts or reagents 75–90% Widely used, scalable
Biocatalysis Amino acid or aldehyde precursor Enzymatic cascade Enzyme stereoselectivity 80–92% Green chemistry approach
Chemical hydroxylation/amination Aromatic precursor with functional groups Hydroxylation, amination, chiral auxiliary Chiral auxiliaries 65–85% More steps, moderate yield

Research Findings and Considerations

  • The use of chiral catalysts or enzymes is crucial to obtain the (1S,2S) stereochemistry with high enantiomeric purity.
  • Reaction conditions such as temperature, solvent, and pH significantly affect yield and stereoselectivity.
  • Biocatalytic methods offer environmentally friendly alternatives with high selectivity but may require optimization for industrial scale.
  • Chemical methods provide flexibility but often involve more complex steps and potential lower overall yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the alcohol group is oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: NaH, alkyl halides, and other nucleophiles.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including the inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs, their substituents, stereochemistry, and molecular properties:

Compound Name CAS Number Substituents on Phenyl Ring Stereochemistry Molecular Formula Molecular Weight Notable Properties/Activities
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol 1269791-10-7 2,3,5-trifluoro (1S,2S) C₉H₉F₃NO 219.17 Discontinued; fluorinated
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 1019534-32-7 3-tert-butyl (1S,2R) C₁₃H₂₁NO 207.31 Bulky substituent; stereoisomer
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 1270385-18-6 4-(trifluoromethylthio) (1S,2R) C₁₀H₁₂F₃NOS 275.27 Electron-withdrawing group
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 1270057-87-8 3-bromo, 5-methyl (1S,2R) C₁₀H₁₄BrNO 244.13 Predicted density: 1.406 g/cm³
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 1212998-44-1 2-chloro, 4-CF₃ (1S,2R) C₁₀H₁₁ClF₃NO 253.65 Lipophilic substituents

Key Observations

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3-methoxy and 5-methyl substituents are electron-donating, which may enhance solubility compared to electron-withdrawing groups (e.g., trifluoromethylthio or bromo in analogs) . Fluorinated or halogenated analogs (e.g., 2,3,5-trifluoro, bromo) likely exhibit higher metabolic stability but reduced solubility .

Stereochemical Impact: The (1S,2S) configuration of the target compound contrasts with the (1S,2R) or (1R,2S) configurations of analogs. For example, (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL’s stereochemistry may lead to divergent biological activity, as adrenoceptor binding in ’s compounds is stereospecific .

Halogenated analogs (e.g., bromo, chloro) are often used as intermediates in synthesis due to their reactivity, whereas the target compound’s non-halogenated structure may prioritize stability for therapeutic use .

Biological Activity

(1S,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL, also known by its CAS number 925230-72-4, is a compound with notable biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C11_{11}H17_{17}NO2_2. The compound features a chiral center, and its stereochemistry is crucial for its biological activity. Below are some key chemical properties:

PropertyValue
Molecular Weight195.26 g/mol
Density1.134 g/cm³
Boiling Point307.4 °C
pKa12.47

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0048 - 0.0195

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrates antifungal activity. It has shown effectiveness against various fungal strains, including Candida albicans, with MIC values indicating strong inhibitory effects.

Antifungal MIC Values:

Fungal StrainMIC (mg/mL)
Candida albicans0.0048 - 0.039

The biological activity of this compound is believed to be linked to its ability to disrupt bacterial cell membranes and inhibit cell wall synthesis. This mechanism is common among many antimicrobial agents and contributes to the compound's effectiveness in combating resistant strains of bacteria.

Case Studies

Case Study 1: Efficacy Against Resistant Strains

A study published in a leading pharmacology journal assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was able to inhibit the growth of MRSA at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative treatment option.

Case Study 2: Synergistic Effects with Other Antibiotics

Another investigation explored the synergistic effects of this compound when combined with commonly used antibiotics such as penicillin and tetracycline. Results indicated that co-administration significantly enhanced antibacterial activity, suggesting that it could be used in combination therapies to improve treatment outcomes for resistant infections.

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